N-(6-(3-(N-(4-Chlorophenyl)carbamimidoyl)guanidino)hexyl)pivalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-(3-(N-(4-Chlorophenyl)carbamimidoyl)guanidino)hexyl)pivalamide is a chemical compound with the molecular formula C19H31ClN6O and a molecular weight of 394.94 g/mol. This compound is an intermediate used in the synthesis of Chlorhexidine, a widely used disinfectant and topical anti-infective agent.
Vorbereitungsmethoden
The synthesis of N-(6-(3-(N-(4-Chlorophenyl)carbamimidoyl)guanidino)hexyl)pivalamide involves multiple steps. The general synthetic route includes the reaction of 4-chlorophenyl isocyanate with hexamethylenediamine to form an intermediate, which is then reacted with pivaloyl chloride to yield the final product. The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Analyse Chemischer Reaktionen
N-(6-(3-(N-(4-Chlorophenyl)carbamimidoyl)guanidino)hexyl)pivalamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl group, where nucleophiles can replace the chlorine atom.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
N-(6-(3-(N-(4-Chlorophenyl)carbamimidoyl)guanidino)hexyl)pivalamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of Chlorhexidine, which is important for studying disinfectants and antiseptics.
Biology: The compound’s role in the synthesis of Chlorhexidine makes it relevant in biological research, particularly in studies related to microbial inhibition and infection control.
Medicine: As an intermediate in Chlorhexidine synthesis, it indirectly contributes to medical research focused on developing new disinfectants and antiseptics.
Industry: The compound is used in the production of Chlorhexidine, which has widespread industrial applications in healthcare and hygiene products.
Wirkmechanismus
The mechanism of action of N-(6-(3-(N-(4-Chlorophenyl)carbamimidoyl)guanidino)hexyl)pivalamide is primarily related to its role as an intermediate in the synthesis of Chlorhexidine. Chlorhexidine exerts its effects by disrupting the cell membranes of bacteria, leading to cell lysis and death. The molecular targets include the bacterial cell wall and membrane, and the pathways involved are related to membrane integrity and permeability.
Vergleich Mit ähnlichen Verbindungen
N-(6-(3-(N-(4-Chlorophenyl)carbamimidoyl)guanidino)hexyl)pivalamide can be compared with other similar compounds, such as:
tert-Butyl (6-(3-(N-(4-Chlorophenyl)carbamimidoyl)guanidino)hexyl)carbamate: This compound has a similar structure but includes a tert-butyl group instead of a pivalamide group.
N-(N-(6-((N-(N-(4-Chlorophenyl)carbamimidoyl)carbamimidoyl)amino)hexyl)carbamimidoyl)urea: This compound has a urea group instead of a pivalamide group.
The uniqueness of this compound lies in its specific structure, which makes it a crucial intermediate in the synthesis of Chlorhexidine.
Eigenschaften
Molekularformel |
C19H31ClN6O |
---|---|
Molekulargewicht |
394.9 g/mol |
IUPAC-Name |
N-[6-[[amino-[[amino-(4-chloroanilino)methylidene]amino]methylidene]amino]hexyl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C19H31ClN6O/c1-19(2,3)16(27)23-12-6-4-5-7-13-24-17(21)26-18(22)25-15-10-8-14(20)9-11-15/h8-11H,4-7,12-13H2,1-3H3,(H,23,27)(H5,21,22,24,25,26) |
InChI-Schlüssel |
LFWVOWHRMKQSOV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(=O)NCCCCCCN=C(N)N=C(N)NC1=CC=C(C=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.